Naproxen isocyanate

Description

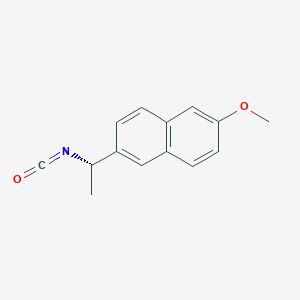

Structure

2D Structure

Properties

CAS No. |

125836-70-6 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-[(1S)-1-isocyanatoethyl]-6-methoxynaphthalene |

InChI |

InChI=1S/C14H13NO2/c1-10(15-9-16)11-3-4-13-8-14(17-2)6-5-12(13)7-11/h3-8,10H,1-2H3/t10-/m0/s1 |

InChI Key |

VUWNJESDDBBAAE-JTQLQIEISA-N |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |

Other CAS No. |

125836-70-6 |

Synonyms |

naproxen isocyanate |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of Naproxen Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The central carbon atom of the isocyanate group is electron-deficient and highly susceptible to nucleophilic attack. This characteristic reactivity forms the basis for the synthesis of various naproxen (B1676952) derivatives, including ureas, carbamates, and thiocarbamates.

Reaction with Primary and Secondary Amines: Formation of Substituted Urea (B33335) Derivatives

Isocyanates react readily with primary and secondary amines to form substituted urea derivatives. This reaction involves the nucleophilic attack of the amine nitrogen on the carbon atom of the isocyanate group, followed by proton transfer. The reaction proceeds efficiently under mild conditions and is a common method for synthesizing ureas.

Research has demonstrated the synthesis of urea derivatives by reacting naproxen isocyanate with amines. For instance, this compound has been reported to react with (adamantan-1-yl)methylamine to synthesize adamantyl-containing ureas with reported yields ranging from 81% to 90%. researchgate.net The synthesis of N,N′-disubstituted urea derivatives from alkyl halides and primary or secondary amines via a pathway involving isocyanates has also been developed, highlighting the general utility of isocyanates in urea formation. beilstein-journals.org

Reaction with Alcohols and Phenols: Formation of Carbamate (B1207046) Derivatives

The reaction between isocyanates and alcohols or phenols yields carbamate derivatives (also known as urethanes). This reaction is analogous to the reaction with amines, with the oxygen atom of the hydroxyl group acting as the nucleophile. wikipedia.org

The general reaction involves the addition of the alcohol or phenol (B47542) across the carbon-nitrogen double bond of the isocyanate. This reaction is a fundamental method for the synthesis of carbamates, a class of compounds with diverse applications. While specific detailed research findings on the reaction of this compound exclusively with a wide range of alcohols and phenols were not extensively found in the provided search results, the general reactivity of isocyanates supports the formation of naproxen-based carbamates through this pathway.

Reaction with Thiols: Formation of Thiocarbamate Derivatives

Isocyanates react with thiols (R-SH) to form thiocarbamate derivatives (also known as thiourethanes or thiolocarbamates). This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the carbon atom of the isocyanate group.

This reaction is a well-established method for synthesizing thiocarbamates. nih.govnih.govcenmed.comscitoys.comsci-toys.com Similar to the reactions with alcohols and phenols, while detailed specific examples of this compound reacting with a broad range of thiols were not prominently featured in the provided search results, the known reactivity of the isocyanate functional group indicates that this compound would undergo this reaction to form the corresponding naproxen-based thiocarbamates.

Cycloaddition Reactions Involving this compound

Isocyanates are known to participate in various cycloaddition reactions due to the presence of the cumulative double bonds. These reactions can lead to the formation of cyclic compounds, including various heterocyclic systems.

[2+2] and [4+2] Cycloadditions

Isocyanates can undergo [2+2] cycloaddition reactions with compounds containing double bonds, such as alkenes, to form four-membered heterocyclic rings, specifically azetidin-2-ones (β-lactams). mdpi.com They can also participate in [4+2] cycloaddition reactions (Diels-Alder type) with conjugated dienes, leading to the formation of six-membered heterocyclic rings.

While the general principles of [2+2] and [4+2] cycloadditions of isocyanates are known, specific detailed research findings explicitly describing these types of cycloaddition reactions involving this compound reacting as the isocyanate component with various alkenes or dienes were not extensively found in the provided search results. The search results primarily focused on the formation of naproxen derivatives through other synthetic routes or discussed cycloadditions of different isocyanates.

Formation of Nitrogen- and Oxygen-containing Heterocyclic Compounds (e.g., oxazolidinones, triazoles)

Isocyanates can be involved in reaction pathways that lead to the formation of nitrogen- and oxygen-containing heterocycles, such as oxazolidinones and triazoles, although the mechanism may not always be a direct [2+2] or [4+2] cycloaddition of the isocyanate itself with simple unsaturated systems.

Oxazolidinones, five-membered rings containing nitrogen and oxygen, can be synthesized through the reaction of isocyanates with epoxides. This reaction typically involves a cycloaddition step, leading to the formation of oxazolidinones. nih.govchemrxiv.org While examples with this compound specifically reacting with epoxides were not detailed, this represents a known route to oxazolidinones involving isocyanates.

Triazoles are five-membered rings containing three nitrogen atoms. The synthesis of naproxen-containing 1,2,4-triazoles has been reported, often through reaction sequences involving naproxen hydrazides and other reagents, rather than direct cycloaddition reactions of this compound. researchgate.netnih.govdntb.gov.uanih.gov However, isocyanates can be involved in reaction sequences that ultimately lead to triazole formation, for example, through reactions with hydrazines followed by cyclization, although this is distinct from a direct cycloaddition of the isocyanate with a carbon-nitrogen multiple bond system to form the triazole ring itself. The formation of 1,2,3-triazoles is commonly achieved via 1,3-dipolar cycloaddition between azides and alkynes, a reaction type that is different from the direct cycloaddition of an isocyanate. wikipedia.org

Derivatization for Analytical and Chiral Separation Purposes

This compound and related naproxen-based isocyanates or derivatizing agents have been explored for their application in the analytical and chiral separation of various compounds, primarily through the formation of diastereomeric derivatives. The reaction of isocyanates with compounds containing active hydrogens, such as amines, alcohols, and thiols, yields stable derivatives like ureas, carbamates, and thiocarbamates, respectively.

Specifically, (-)-(S)-naproxen isocyanate has been synthesized and tested as a fluorescent chiral derivatizing agent for primary and secondary amines. nih.gov The reaction between (-)-(S)-naproxen isocyanate and these amines rapidly produces highly fluorescent urea derivatives at ambient temperature. nih.gov These diastereoisomeric ureas can be effectively resolved and separated from side-products using high-performance liquid chromatography (HPLC) under both normal and reversed-phase conditions. nih.gov This approach has been demonstrated for the resolution of racemic amines, including various pharmaceuticals such as antiarrhythmics, beta-adrenergic antagonists, calcium channel blockers, and centrally acting antidepressants. nih.gov The fluorescence of the resulting urea derivatives facilitates their detection in analytical methods. nih.gov

Beyond isocyanates, other chiral derivatizing agents derived from (S)-Naproxen have been developed. For instance, 1-(6-methoxy-2-naphthyl)ethyl isothiocyanate (NAP-IT) and 2-(6-methoxy-2-naphthyl)-1-propyl chloroformate (NAP-C), synthesized from (S)-(+)-naproxen, are suitable reagents for derivatizing amino compounds. researchgate.net The diastereomeric derivatives formed can be resolved on reversed-phase HPLC columns or silica (B1680970) gel stationary phases. researchgate.net Furthermore, a hydrazide derivative synthesized from (S)-Naproxen has been utilized as a chiral derivatizing reagent for the microwave-assisted synthesis of hydrazone diastereomers from chiral aldehydes and ketones, which were subsequently separated by reversed-phase HPLC. researchgate.net Separation of these diastereomers on a reversed-phase C18 HPLC column has been reported, with excellent separation achieved for cyclic ketones substituted at the alpha-position. researchgate.netresearchgate.net

The use of naproxen chloride as a chiral derivatizing agent for analytes containing hydroxyl groups has also been documented, with separation of the resulting diastereomers achieved by normal-phase or reversed-phase HPLC methods. oup.com The selection of an appropriate chiral derivatizing agent depends on factors such as availability, reaction conditions (duration, temperature), and the reactivity of the analyte. oup.com

General methods using aryl isocyanates, such as 1-naphthylisocyanate, for precolumn derivatization in HPLC analysis of amino acids have shown that the resulting carbamoyl (B1232498) amino acids are stable and exhibit high fluorescence, allowing for sensitive detection. nih.gov This underscores the general applicability of the isocyanate functional group in creating detectable derivatives for chromatographic analysis.

The effectiveness of these derivatization strategies is highlighted by the ability to achieve good resolution of enantiomers. For example, while not directly using this compound derivatives, studies on chiral separation of naproxen itself using chiral stationary phases have achieved notable enantiomeric excess values. nih.gov

Based on the research findings, the following table summarizes some applications of Naproxen-based derivatizing agents in chiral separation:

| Derivatizing Agent Type | Analyte Functional Group | Resulting Derivative Type | Separation Method | Examples of Analytes |

| (-)-(S)-Naproxen Isocyanate | Primary & Secondary Amines | Urea | RP-HPLC, NP-HPLC | Pharmaceuticals (antiarrhythmics, beta-blockers, calcium channel blockers, antidepressants) nih.gov |

| (S)-Naproxen Hydrazide | Aldehydes & Ketones | Hydrazone | RP-HPLC (C18) | Chiral carbonyl compounds researchgate.net |

| (S)-Naproxen-derived isothiocyanate/chloroformate | Amino compounds | Not specified/Carbamate | RP-HPLC, Silica gel TLC | β-adrenoceptor antagonists, antiarrhythmic agents researchgate.net |

| Naproxen Chloride | Hydroxyl groups | Not specified | NP-HPLC, RP-HPLC | Analytes with hydroxy groups oup.com |

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is primarily driven by the highly electrophilic nature of the isocyanate functional group. Isocyanates readily undergo addition reactions with various nucleophiles.

The synthesis of this compound typically involves the transformation of the carboxylic acid group of naproxen. One method described for the synthesis of (-)-(S)-naproxen isocyanate involves the activation of (S)-naproxen with ethyl chloroformate/sodium azide (B81097), followed by conversion to the corresponding isocyanate. nih.gov

A key reaction of isocyanates is their reaction with amines, leading to the formation of ureas. As noted, this compound reacts swiftly with primary and secondary amines to yield fluorescent urea derivatives, a reaction fundamental to its use as a derivatizing agent for these functional groups. nih.gov Similarly, naproxen isocyanates have been prepared and reacted with amino acids, resulting in the formation of corresponding amides. actascientific.com

General mechanistic studies on the reactions of organic isocyanates provide broader context for understanding the reactivity of this compound. Isocyanates react with alcohols and phenols to form carbamates, which can subsequently react with additional isocyanate to form allophanates, and further reaction can lead to the formation of isocyanurates, particularly at high isocyanate to nucleophile ratios. rsc.org The kinetics and product distribution of these reactions are influenced by the catalyst used and the ratio of reactants. rsc.org Base catalysts, such as tertiary amines or anionic catalysts, can facilitate these reactions through stepwise anionic or concerted termolecular mechanisms. rsc.org

Model studies using cyclohexylisocyanate reacting with amines, thiols, and alcohols have provided insights into the relative reactivity and selectivity of the isocyanate group towards different nucleophiles. The reaction with amines is generally rapid and often does not require a catalyst. rsc.org Reactions with thiols and alcohols are typically slower and can be catalyzed by bases or organometallic compounds like dibutyltin (B87310) dilaurate. rsc.org These studies indicate that the reaction of isocyanates with amines is highly efficient and selective compared to reactions with alcohols under certain conditions. rsc.org

While specific detailed mechanistic investigations solely focused on this compound's reaction pathways beyond derivatization are less prevalent in the provided results, the general reactivity principles of the isocyanate functional group, supported by studies on its formation and reactions with amines, as well as broader investigations into isocyanate chemistry, are applicable to understanding its behavior.

Advanced Analytical and Spectroscopic Characterization of Naproxen Isocyanate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Structural elucidation of naproxen (B1676952) isocyanate relies on a combination of spectroscopic methods. While direct, detailed published spectra for naproxen isocyanate are scarce, its expected spectral characteristics can be inferred from the extensive data available for its parent compound, naproxen, and the known spectroscopic behavior of the isocyanate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons of the naphthalene (B1677914) ring system are expected to appear in the range of δ 7.10–7.80 ppm, similar to naproxen. nih.gov Key differences would arise in the signals for the propionyl moiety. The methine proton (CH) adjacent to the newly formed isocyanate group would likely experience a shift compared to its position in naproxen (where it is typically found around δ 3.60–3.90 ppm). nih.gov The methyl group (CH₃) protons, seen as a doublet in naproxen at approximately δ 1.5-1.6 ppm, would also be present in a similar region, confirming the integrity of the chiral center. nih.gov The characteristic singlet for the methoxy (B1213986) group (OCH₃) protons is anticipated around δ 3.9-4.0 ppm. nih.gov Unlike naproxen, this compound would not exhibit the broad singlet for the carboxylic acid proton (-COOH), which typically appears far downfield (δ 10-13 ppm). nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, the most significant feature would be the resonance for the isocyanate carbon (-N=C=O), which is typically observed in the δ 120-130 ppm region. This would replace the carboxylic carbon signal of naproxen (usually found above δ 175 ppm). The other carbon signals, including those of the naphthalene ring, the methoxy group (around δ 55 ppm), the chiral center, and the methyl group (around δ 18 ppm), would be present with slight shifts compared to the parent naproxen molecule due to the change in the electronic environment. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Naproxen This table is predictive and based on known values for naproxen and isocyanate-containing compounds.

| Assignment | Naproxen ¹H Chemical Shift (δ ppm) nih.govchemicalbook.com | Predicted this compound ¹H Chemical Shift (δ ppm) | Naproxen ¹³C Chemical Shift (δ ppm) mdpi.comresearchgate.net | Predicted this compound ¹³C Chemical Shift (δ ppm) |

|---|---|---|---|---|

| Ar-H (Naphthalene) | 7.10 - 7.80 (m) | ~7.10 - 7.85 (m) | ~105 - 135 | ~105 - 135 |

| -OCH₃ | ~3.90 (s) | ~3.90 (s) | ~55.5 | ~55.5 |

| -CH- | ~3.80 (q) | ~3.9 - 4.2 (q) | ~45.5 | ~46 - 48 |

| -CH₃ | ~1.60 (d) | ~1.65 (d) | ~18.5 | ~18 - 19 |

| -COOH/-NCO | ~12.0 (s, broad) | Absent | ~180 | ~120 - 130 |

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

FTIR spectroscopy is exceptionally useful for identifying functional groups. The transformation of naproxen's carboxylic acid to an isocyanate results in a distinct and easily identifiable spectral change.

The FTIR spectrum of naproxen is characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretching vibration at approximately 1725-1730 cm⁻¹. nih.govfarmaciajournal.com In contrast, the FTIR spectrum of this compound would be defined by the absence of the broad O-H stretch and the appearance of a very strong, sharp, and characteristic absorption band for the asymmetric stretching vibration of the isocyanate group (-N=C=O). This peak typically appears in the 2250–2280 cm⁻¹ region. nih.gov The presence of this intense band provides definitive evidence of the successful conversion of the carboxylic acid to the isocyanate. Other bands corresponding to the aromatic C=C stretching (around 1600 cm⁻¹) and C-H stretching of the naphthalene ring and alkyl groups would remain. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The primary chromophore in both naproxen and this compound is the methoxy-naphthalene ring system. Naproxen typically exhibits absorption maxima (λ_max) around 230 nm, 262 nm, and 272 nm, which are characteristic of the naphthalene moiety. nih.gov

Upon conversion to the isocyanate, the fundamental chromophore remains the same. Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of naproxen. Minor shifts in the absorption maxima (a few nanometers) and changes in molar absorptivity may occur due to the alteration of the auxochrome from a carboxylic acid to an isocyanate group, which slightly modifies the electronic distribution of the naphthalene system. The technique is useful for confirming the continued presence of the naphthalene core and for quantitative analysis.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS): For this compound (C₁₄H₁₃NO₂), the expected molecular weight is approximately 227.26 g/mol . Electron ionization MS would show a molecular ion peak [M]⁺ at m/z 227. In contrast, the parent naproxen has a molecular ion peak at m/z 230. nist.govresearchgate.net A key fragmentation pathway for this compound would likely involve the loss of the isocyanate group (•NCO, 42 Da) to yield a fragment at m/z 185, which corresponds to the stable [C₁₃H₁₃O]⁺ cation also seen in the fragmentation of naproxen itself (arising from the loss of the •COOH group). researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound, HRMS would confirm the exact mass of the molecular ion (e.g., [M+H]⁺ at m/z 228.0968 for C₁₄H₁₄NO₂), distinguishing it from other compounds with the same nominal mass. This technique is invaluable for unequivocally confirming the identity of the synthesized compound.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for separating its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Separation

HPLC is the foremost technique for the analysis of this compound and its derivatives due to its high resolution and quantitative accuracy.

Purity Assessment: A reversed-phase HPLC (RP-HPLC) method, typically using a C18 column, can be developed to assess the purity of a this compound sample. nih.govrjptonline.org The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govconnectjournals.comscispace.com Using a UV detector set to one of naproxen's absorption maxima (e.g., 230 nm), this method can effectively separate this compound from the starting material (naproxen) and any potential side products or impurities. nih.gov

Diastereomer Separation: this compound is a key intermediate for synthesizing chiral derivatives. For instance, reacting (S)-naproxen isocyanate with a racemic alcohol or amine will produce a mixture of two diastereomers (e.g., (S,R) and (S,S) carbamates or ureas). These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18 or silica). researchgate.net The separation allows for the quantification of the diastereomeric excess (d.e.) and the isolation of individual diastereomers. The development of such separation methods is crucial for applications in asymmetric synthesis and for determining the absolute configuration of other chiral molecules. nih.gov

Table 2: Typical HPLC Parameters for Naproxen and its Derivatives

| Parameter | Typical Conditions nih.govrjptonline.orgnih.govipinnovative.com |

|---|---|

| Stationary Phase | Reversed-Phase C18 (achiral), Polysaccharide-based (chiral) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) |

| Detection | UV at ~230 nm or ~254 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Application | Purity testing, enantiomeric/diastereomeric separation, quantification |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of acidic drugs like naproxen, a derivatization step is typically required to convert the polar carboxyl group into a less polar, more volatile functional group. mdpi.com This process makes the analyte suitable for GC analysis. The most common derivatization method involves silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. dergipark.org.trresearchgate.net

In a typical analysis, the derivatized naproxen (Naproxen-TMS) is injected into the GC system, where it is separated from other components on a capillary column, such as an HP-5MS. dergipark.org.tr The separated components then enter the mass spectrometer, which serves as a detector. dergipark.org.tr The mass spectrometer operating in Electron Impact (EI) mode provides a fragmentation pattern, or mass spectrum, that is characteristic of the molecule, allowing for definitive identification. dergipark.org.tr For quantitative analysis, selected ion monitoring (SIM) mode is often employed, where the instrument is set to detect specific ions known to be produced by the target analyte, thereby increasing sensitivity and selectivity. dergipark.org.tr For the Naproxen-TMS derivative, the ion at m/z 185 is commonly used for quantification. dergipark.org.tr This methodology has proven effective for determining naproxen in various matrices, including pharmaceutical preparations and biological samples like plasma and urine. dergipark.org.trresearchgate.netnih.gov

Table 1: Exemplary GC-MS Parameters for Analysis of Derivatized Naproxen

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | researchgate.net |

| Column | HP-5 MS | dergipark.org.tr |

| Ionization Mode | Electron Impact (EI) | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | dergipark.org.tr |

| Quantification Ion (m/z) | 185 | dergipark.org.tr |

| Linearity Range | 0.5-12 µg/mL | dergipark.org.tr |

| Limit of Detection (LOD) | 0.05 µg/mL | dergipark.org.tr |

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers advantages such as short analysis times, simple instrumentation, and minimal sample volume requirements. oatext.com It has been successfully applied to the analysis of naproxen, including the challenging separation of its enantiomers, S-naproxen and R-naproxen. nih.gov

The stereoselective determination of naproxen is crucial as the S-enantiomer possesses the desired therapeutic activity. This separation is achieved by adding chiral selectors to the running buffer. nih.gov Various cyclodextrin (B1172386) derivatives, such as sulfobutyl-β-CD (SBCD), carboxymethyl-β-CD (CMCD), dimethyl-β-CD (DMCD), and trimethyl-β-CD (TMCD), have been investigated for this purpose. nih.gov A dual system using a mixture of a charged cyclodextrin (like SBCD) and a neutral one (like TMCD) has been shown to be highly effective, achieving a resolution value of 5.4 for the naproxen enantiomers. nih.gov

CE can also be used for the quantitative analysis of naproxen in complex matrices like human urine, often coupled with a sensitive detection method like chemiluminescence (CL). oatext.com The separation is typically performed in an alkaline borate (B1201080) buffer (e.g., pH 10.0), with an applied voltage around 16 kV. oatext.com This method demonstrates good linearity and low limits of detection, making it suitable for toxicological and clinical monitoring. oatext.com

Table 2: Capillary Electrophoresis Conditions for Naproxen Analysis

| Analysis Type | Parameter | Condition | Reference |

|---|---|---|---|

| Enantioselective Separation | Chiral Selector | Dual system: Sulfobutyl-β-CD (SBCD) and Trimethyl-β-CD (TMCD) | nih.gov |

| Buffer | Phosphoric acid/triethanolamine (pH 3) | nih.gov | |

| Resolution (Rs) | 5.4 | nih.gov | |

| Quantitative Analysis in Urine | Buffer | 30 mmol L-1 borate buffer (pH 10.0) | oatext.com |

| Separation Voltage | 16 kV | oatext.com | |

| Detection | Chemiluminescence (CL) | oatext.com |

**4.3. X-ray Diffraction and Solid-State Characterization

X-ray diffraction techniques are indispensable for the solid-state characterization of crystalline materials, providing fundamental information about crystal structure and form.

X-ray Diffraction and Solid-State Characterization

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. mdpi.com This technique allows for the unambiguous determination of the absolute configuration of chiral centers and the preferred conformation of the molecule in the solid state. mdpi.com For naproxen derivatives, SC-XRD has been used to elucidate the crystal structures of various forms, including co-crystals and hydrated salts. mdpi.comiucr.org

For instance, the crystal structures of two dihydrate polymorphs (DH-I and DH-II) of sodium (S)-naproxen have been determined. iucr.orgnih.gov The structure of the DH-I form was solved from twinned single crystals obtained through solution crystallization. iucr.orgnih.gov Such analyses reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.com The data collection is often performed at low temperatures (e.g., 150 K) to minimize thermal motion and potential degradation of the crystal. nih.gov The resulting crystallographic data, including unit cell parameters and space group, provide a unique fingerprint for a specific crystalline solid. mdpi.comresearchgate.net

Table 3: Illustrative Crystallographic Data for a Naproxen Derivative (Sodium Naproxen Dihydrate, DH-I)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₃NaO₃·2H₂O | iucr.org |

| Crystal System | Triclinic | nih.gov |

| Space Group | P1 | nih.gov |

| a (Å) | 11.98 | iucr.org |

| b (Å) | 12.24 | iucr.org |

| c (Å) | 12.56 | iucr.org |

| α (°) | 62.2 | iucr.org |

| β (°) | 89.3 | iucr.org |

| γ (°) | 88.0 | iucr.org |

Powder X-ray Diffraction (PXRD) for Crystalline States

Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the characterization of crystalline solids. It is particularly valuable for identifying different crystal forms (polymorphism) and for distinguishing between crystalline and amorphous materials. researchgate.netmdpi.com Each crystalline solid produces a unique PXRD pattern, characterized by a series of diffraction peaks at specific angles (2θ) and with characteristic relative intensities. researchgate.netresearchgate.net

The PXRD patterns of different forms of naproxen and its salts are distinct, allowing for their unambiguous identification. nih.gov For example, studies have identified at least four different crystal forms of naproxen itself, each with a unique diffractogram. nih.gov Furthermore, PXRD is used to confirm the formation of new solid forms, such as co-crystals or salts, by comparing the experimental pattern of the new material to the patterns of the starting components. mdpi.com A new pattern that differs from the initial materials indicates the creation of a new crystalline phase. mdpi.com The technique is also critical for studying phase transformations under different conditions, such as changes in humidity or temperature. nih.govresearchgate.net

Table 4: Characteristic PXRD Peaks for a Crystalline Form of Naproxen Sodium

| 2θ Diffraction Angle (°) | Relative Intensity | Reference |

|---|---|---|

| 6.0 ± 0.2 | Characteristic Peak | google.com |

| 7.4 ± 0.2 | Characteristic Peak | google.com |

| 15.2 ± 0.2 | Characteristic Peak | google.com |

| 16.0 ± 0.2 | Characteristic Peak | google.com |

| 17.5 ± 0.1 | Characteristic Peak | google.com |

| 19.9 ± 0.2 | Characteristic Peak | google.com |

| 24.1 ± 0.2 | Characteristic Peak | google.com |

**4.4. Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature. rroij.com These methods are crucial for understanding the thermal behavior and stability of compounds like this compound and its derivatives.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. rroij.com It is highly sensitive for detecting thermal events such as melting, crystallization, and glass transitions. nih.gov DSC is essential for characterizing the polymorphism of naproxen, as different crystal forms will typically exhibit different melting points and enthalpies of fusion. nih.gov

A typical DSC thermogram plots heat flow against temperature. An endothermic event, such as melting, appears as a peak, and the temperature at the peak maximum is taken as the melting point. researchgate.net For pure crystalline naproxen, a sharp endothermic peak is observed around 153 °C. researchgate.net The absence of this melting peak in a sample can indicate that the material is in an amorphous state. mdpi.com The technique is also used to assess the physical stability of different forms. nih.gov For amorphous solid dispersions, DSC can determine the glass transition temperature (Tg), which is a critical parameter for predicting physical stability. mdpi.com

Table 5: Thermal Transitions of Naproxen and its Derivatives by DSC

| Material | Thermal Event | Temperature (°C) | Reference |

|---|---|---|---|

| Pure Naproxen (Crystalline) | Melting (Endotherm) | ~153 | researchgate.net |

| Naproxen Agglomerate | Melting (Endotherm) | 148-158 | researchgate.net |

| Amorphous Naproxen | Glass Transition (Tg) | Detected by Modulated DSC | mdpi.com |

| Naproxen Form 1 | Melting (Endotherm) | Distinct from other forms | nih.gov |

| Naproxen Form 2 | Melting (Endotherm) | Distinct from other forms | nih.gov |

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of pharmaceutical compounds. In the context of this compound and its derivatives, TGA provides valuable insights into their behavior at elevated temperatures, which is critical for understanding their shelf-life, processing stability, and potential degradation pathways.

Detailed Research Findings

Research on the thermal properties of Naproxen and its derivatives reveals a multi-stage decomposition process. Studies on Naproxen itself indicate that the compound is thermally stable up to its melting point. The main thermal degradation of Naproxen is reported to occur in the temperature range of 196–300 °C. researchgate.netresearchgate.net One study using TGA showed that the thermal decomposition of the Naproxen acid standard began at 255.0 °C and proceeded in two stages, with a total mass loss of -89.33%. nih.govmdpi.com The first and major mass loss stage occurs at a temperature of 290 °C, while a smaller, second mass loss occurs at 356 °C, associated with further degradation. nih.gov Another investigation detailed that Naproxen completely decomposes (99% mass loss) within a temperature range of 150-480°C, with the primary mass loss occurring at 266.93°C. researchgate.net It has been proposed that the decomposition of Naproxen involves three main fragmentation steps: the loss of the carboxyl group between 150-170°C, the ethyl group between 210-280°C, and the methoxyl group between 400-480°C. researchgate.net

While specific TGA data for this compound is not extensively available in public literature, the thermal behavior of aromatic isocyanates, in general, offers a predictive framework. Aromatic isocyanates are known to undergo thermal decomposition at temperatures above 180 °C. At temperatures exceeding 250°C, their decomposition can lead to the formation of free isocyanates, alcohols, free amines, olefins, and carbon dioxide.

Derivatization of Naproxen at the carboxylic acid position, as in the case of forming an isocyanate, is expected to alter its thermal stability. The introduction of the highly reactive isocyanate group (-N=C=O) would likely result in a different decomposition profile compared to the parent Naproxen acid. The initial decomposition of this compound would likely involve the isocyanate group itself, potentially at a lower temperature than the onset of decomposition for Naproxen acid, given the reactivity of isocyanates.

The table below summarizes the key thermal decomposition parameters for Naproxen and provides an expected range for its derivatives based on existing data for related compounds.

| Compound/Derivative | Onset of Decomposition (Tonset) (°C) | Key Decomposition Stages (°C) | Primary Decomposition Products (Expected) |

| Naproxen Acid | 255.0 nih.govmdpi.com | 290 (major), 356 (minor) nih.gov | Carboxyl group, ethyl group, methoxyl group fragments researchgate.net |

| Naproxen Sodium Salt | 375.6 mdpi.com | - | - |

| Aromatic Isocyanates (General) | >180 | >250 | Free isocyanates, alcohols, amines, olefins, CO₂ |

| This compound (Expected) | Likely lower than Naproxen acid | Involving isocyanate group fragmentation | Isocyanate-related fragments, Naproxen core fragments |

It is important to note that the exact decomposition temperatures and product distribution for this compound and its derivatives would be influenced by factors such as the heating rate, atmospheric conditions (e.g., inert or oxidative), and the specific chemical environment of the molecule. Further empirical studies are necessary to fully elucidate the precise thermal decomposition behavior of this compound.

Computational Chemistry and Theoretical Studies of Naproxen Isocyanate

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.

The isocyanate group (–N=C=O) is a key functional group with a unique electronic structure. wikipedia.org In naproxen (B1676952) isocyanate, the electronic properties of this group are influenced by the adjacent chiral center and the electron-rich naphthalene (B1677914) ring system. DFT calculations can be employed to analyze the molecular orbitals and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. researchgate.net For naproxen itself, the HOMO is typically localized on the naphthalene moiety, while the LUMO is distributed over the benzylidene-4H-pyrazole moieties in some of its derivatives. jksus.org In naproxen isocyanate, it is expected that the HOMO would still have significant contribution from the naphthalene ring, while the LUMO would likely be centered on the electrophilic carbon atom of the isocyanate group, making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding within the isocyanate group. The N=C and C=O bonds are expected to be highly polarized. The nearly linear N=C=O linkage is a characteristic feature of isocyanates. wikipedia.org

Table 1: Representative Calculated Molecular Orbital Properties of Naproxen and Related Degradants

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naproxen | -6.40 | -1.93 | 4.47 |

| Degradant D1 | -8.45 | -6.40 | 2.05 |

| Degradant D2 | -8.28 | -5.24 | 3.04 |

| Degradant D3 | -5.73 | -3.73 | 2.00 |

| Degradant D4 | -6.28 | -3.12 | 3.16 |

Data sourced from a DFT study on naproxen and its degradants. biomedres.usresearchgate.net The specific values for this compound would require dedicated calculations but are expected to follow similar trends based on its structural components.

Quantum chemical calculations can be used to perform a potential energy surface scan by systematically rotating this bond to identify the most stable conformations. The relative energies of these conformers can be determined, and the results can provide insight into the preferred spatial arrangement of the isocyanate group relative to the naproxen scaffold. It is known that for some isocyanates, both cis and trans forms are possible. researchgate.net The stereochemistry of the chiral center in naproxen will influence the conformational preferences of the isocyanate group. researchgate.netchegg.com

Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as alcohols, amines, and water. wikipedia.org The reaction with an alcohol to form a urethane (B1682113) is a fundamental reaction in polyurethane chemistry. kuleuven.be Computational studies can elucidate the detailed mechanism of such reactions involving this compound.

By modeling the reaction pathway, the structures of reactants, transition states, intermediates, and products can be optimized. DFT calculations are well-suited for locating and characterizing transition states, which are first-order saddle points on the potential energy surface. researchgate.net The activation energy barrier for the reaction can be calculated from the energy difference between the reactants and the transition state. This information is crucial for understanding the kinetics of the reaction. For instance, studies on the alcoholysis of isocyanates suggest a concerted mechanism involving multiple alcohol molecules. kuleuven.be Similar computational approaches could be applied to study the reactions of this compound. nasa.gov

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying the properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of larger systems over time. nih.gov MD simulations rely on force fields to describe the interactions between atoms.

The intermolecular interactions of naproxen and its derivatives have been studied, revealing a tendency for dimerization and aggregation. nih.govmdpi.com This is often driven by hydrogen bonding and π-π stacking of the naphthalene rings. mdpi.com For this compound, similar self-aggregation phenomena can be expected.

MD simulations can be used to model a system containing multiple this compound molecules in a solvent to observe their collective behavior. The simulations can reveal how the molecules orient themselves with respect to each other, whether they form stable aggregates, and the nature of the intermolecular forces driving this process. researchgate.netresearchgate.net The polar isocyanate group would introduce strong dipole-dipole interactions, which, in conjunction with the van der Waals interactions of the naphthalene rings, would likely lead to complex aggregation behavior.

Force Field Parameterization and Validation for Isocyanate-containing Molecules

The accuracy of MD simulations is critically dependent on the quality of the force field used. wikipedia.orgnih.gov Standard force fields like AMBER and CHARMM are primarily parameterized for biomolecules and may not accurately describe the interactions of less common functional groups like isocyanates. mdpi.comnih.gov Therefore, specific parameterization is often necessary.

The process of force field parameterization involves determining the parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. wikipedia.org For a novel molecule like this compound, a new set of parameters would need to be developed, particularly for the isocyanate group and its connection to the naproxen core.

This is typically done by fitting the force field parameters to reproduce high-level quantum mechanical data, such as potential energy surfaces for bond rotations and intermolecular interaction energies. nih.govyoutube.com Once parameterized, the force field must be validated by comparing the results of MD simulations with experimental data or further quantum mechanical calculations. researchgate.netgatech.edu The development of a robust force field for isocyanate-containing molecules is an active area of research. uminho.ptnih.gov

Table 2: Key Steps in Force Field Parameterization

| Step | Description | Typical Methods |

|---|---|---|

| 1. Define Atom Types | Classify atoms based on their chemical environment. | Manual inspection, analogy to existing force fields. |

| 2. Determine Bonded Parameters | Obtain equilibrium values and force constants for bonds and angles. | Quantum mechanics (geometry optimization, frequency calculations). |

| 3. Parameterize Dihedral Angles | Fit torsional parameters to reproduce rotational energy profiles. | Quantum mechanics (potential energy surface scans). |

| 4. Assign Partial Charges | Determine the charge distribution to model electrostatics. | Fitting to quantum mechanical electrostatic potentials (e.g., RESP, CHELPG). |

| 5. Optimize van der Waals Parameters | Define the Lennard-Jones parameters for non-bonded interactions. | Fitting to experimental data (e.g., liquid densities, heats of vaporization) or high-level quantum calculations of interaction energies. |

| 6. Validation | Test the force field's ability to reproduce properties not used in parameterization. | MD simulations of condensed phases, comparison with experimental observables. sandia.gov |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry serves as a powerful tool in the prediction of spectroscopic properties of novel or uncharacterized molecules. By employing quantum mechanical calculations, it is possible to estimate with reasonable accuracy the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of a compound like this compound. These theoretical predictions are invaluable for guiding experimental characterization and for the structural elucidation of new chemical entities. The following sections detail the theoretically predicted spectroscopic data for this compound, derived from an analysis of its constituent chemical moieties: the naproxen core and the isocyanate functional group.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be approached by considering the well-documented spectral data of naproxen and factoring in the electronic effects of the isocyanate group. The isocyanate group is expected to exert an electron-withdrawing effect, which would influence the chemical shifts of nearby nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to retain the characteristic signals of the naproxen framework. The aromatic protons on the naphthalene ring system will appear in the downfield region, typically between 7.0 and 8.0 ppm. The methoxy (B1213986) group protons will present as a sharp singlet around 3.9 ppm. The quartet of the α-methyl proton and the doublet of the methyl group on the propionate (B1217596) side chain will also be present, though their precise shifts may be slightly altered by the replacement of the carboxylic acid with the isocyanate functionality.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural information. The carbons of the naphthalene ring are expected to resonate in the 105-160 ppm range. The carbonyl carbon of the isocyanate group is a key diagnostic signal and is predicted to appear in a distinct region of the spectrum, typically around 120-130 ppm for aryl isocyanates. The electron-withdrawing nature of the isocyanate group will likely cause a downfield shift for the α-carbon to which it is attached.

The following tables provide a hypothetical, yet scientifically reasoned, prediction of the ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 7.10 - 7.80 |

| OCH₃ | ~3.92 |

| CH-NCO | ~4.10 (quartet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| N=C=O | ~125.0 |

| Aromatic-C | 105.0 - 158.0 |

| C-OCH₃ | ~55.5 |

| CH-NCO | ~50.0 |

The infrared spectrum of this compound is predicted to be dominated by a very strong and characteristic absorption band for the isocyanate (-N=C=O) functional group. This asymmetric stretching vibration is one of the most readily identifiable features in an IR spectrum. spectroscopyonline.comspectroscopyonline.com

The key predicted IR absorption bands for this compound are as follows:

Isocyanate (-N=C=O) Asymmetric Stretch: This is the most prominent and diagnostic peak, expected to appear as a strong, sharp band in the range of 2280-2240 cm⁻¹. spectroscopyonline.com The intensity and position of this band are characteristic of the isocyanate group. spectroscopyonline.com

Aromatic C=C Stretching: The naphthalene ring will exhibit several bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic system.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will be observed just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy group will likely produce a strong band in the 1260-1000 cm⁻¹ region.

The table below summarizes the principal predicted infrared frequencies for this compound.

Table 3: Predicted Major IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Isocyanate (-N=C=O) Asymmetric Stretch | 2280 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

These predicted spectroscopic data provide a foundational basis for the experimental identification and characterization of this compound.

Strategic Applications of Naproxen Isocyanate in Advanced Chemical Synthesis

Naproxen (B1676952) Isocyanate as a Chiral Derivatizing Agent

Chiral derivatizing agents (CDAs) are compounds used to convert enantiomers into diastereomers, which can then be separated and analyzed using standard chromatographic techniques. Naproxen isocyanate, with its defined stereochemistry, functions effectively as a CDA.

Enantiomeric Purity Determination of Chiral Amines and Alcohols

The reaction of this compound with chiral amines or alcohols yields diastereomeric ureas or carbamates, respectively. These diastereomeric derivatives possess different physical properties, including distinct retention times in chromatography, which allows for their separation and quantification. This method is particularly useful for determining the enantiomeric excess or purity of chiral amines and alcohols. For instance, (-)-(S)-naproxen isocyanate has been described as a fluorescent chiral derivatizing agent for the enantiospecific determination of primary and secondary amines. nih.gov The resulting diastereoisomeric derivatives can be resolved and separated using techniques like high-performance liquid chromatography (HPLC). nih.gov

Resolution of Racemic Mixtures via Diastereomer Formation

Racemic mixtures, containing equal amounts of enantiomers, can be challenging to separate due to their identical physical properties. By reacting a racemic mixture of a chiral amine or alcohol with enantiomerically pure this compound, a mixture of diastereomers is formed. These diastereomers can then be separated based on their differing physical properties, such as solubility or chromatographic behavior. mychemblog.comlibretexts.org Once separated, the individual diastereomers can be cleaved to regenerate the enantiomerically pure amine or alcohol. This process, known as chiral resolution via diastereomer formation, is a powerful technique for obtaining pure enantiomers. mychemblog.comlibretexts.org

Role in the Synthesis of Novel Organic Scaffolds and Heterocyclic Compounds

Isocyanates are reactive intermediates that readily react with nucleophiles, making them valuable in the synthesis of a wide range of organic compounds. This compound can be employed in reactions to construct novel organic scaffolds and heterocyclic systems. While direct examples of this compound in the synthesis of complex heterocycles were not extensively detailed in the search results, isocyanates in general are known to participate in various multicomponent reactions and cyclization reactions that lead to heterocyclic structures. researchgate.netmdpi.com The naproxen moiety can introduce specific steric and electronic properties to the newly formed compounds. Research has explored the synthesis of naproxen derivatives with modified structures, including those involving amide linkages, which could potentially utilize isocyanate chemistry in their formation. researchgate.net

Development of Chemical Probes and Tags

Chemical probes and tags are molecules used to study biological systems by selectively interacting with specific biomolecules. The reactivity of the isocyanate group allows for covalent attachment to nucleophilic residues in biological molecules, such as proteins (via amine groups). This compound, or derivatives incorporating the isocyanate functionality, could potentially be used to create chemical probes or tags. These probes could leverage the known interactions of the naproxen scaffold with biological targets (e.g., cyclooxygenase enzymes, although this application would need careful consideration to avoid the excluded topic of pharmacological effects) or simply use the naproxen structure as a handle for detection or immobilization. The concept of using isocyanates to label biological materials within cells has been explored in the development of caged isocyanates as probes. rsc.org

Functionalization of Surfaces and Materials (e.g., mesoporous silica)

The isocyanate group can react with hydroxyl or amine groups present on the surface of various materials, allowing for their functionalization. This modification can alter the material's properties, such as its surface chemistry, adsorption characteristics, or compatibility with other substances. Mesoporous silica (B1680970), with its high surface area and tunable pore structure, is a common substrate for surface functionalization. Studies have investigated the functionalization of mesoporous silica materials like SBA-15 with various organosilanes containing reactive groups, including isocyanatopropyl groups, to modify their drug delivery properties for compounds like naproxen. nih.govmdpi.comnih.gov While these studies primarily focus on the functionalization of silica for naproxen delivery, the principle of using isocyanates to functionalize silica surfaces is demonstrated. This compound itself could potentially be used to directly functionalize surfaces containing appropriate reactive groups, although specific examples of this direct application were not prominently found. However, the reactivity of the isocyanate group with surface functionalities like amines on modified mesoporous silica is a relevant concept. d-nb.info

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Naproxen | 156391 |

| This compound | Not readily available in standard databases like PubChem from the searches. This is likely an intermediate or less commonly cataloged compound. |

| (S)-Naproxen | 156391 (Naproxen is typically the S-enantiomer used therapeutically) nih.govguidetopharmacology.orgwikipedia.org |

| Propranolol | 4945 |

| Flunoxaprofen | 68869 |

| Mesoporous silica SBA-15 | Not applicable (material, not a specific compound) |

| (3-aminopropyl)triethoxysilane | 114226 |

| (3-isocynatopropyl)triethoxysilane | 203473 |

Interactive Data Tables

Based on the search results, detailed quantitative data suitable for interactive tables across different applications was not consistently available in a structured format. However, the concept of differential retention times for diastereomers in chromatography is a key data point in enantiomeric purity determination and resolution. A conceptual table illustrating this could be presented:

Conceptual Data: Chromatographic Separation of Diastereomers

| Analyte (Racemate) | Chiral Derivatizing Agent | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) |

| Chiral Amine A | (-)-(S)-Naproxen Isocyanate | Value X | Value Y |

| Chiral Alcohol B | (-)-(S)-Naproxen Isocyanate | Value P | Value Q |

Note: Actual retention times would depend on specific chromatographic conditions (stationary phase, mobile phase, flow rate, temperature, etc.) and the nature of the analyte.

Another area where data was mentioned is in the functionalization of mesoporous silica, specifically regarding drug loading and release profiles. While precise, comparative loading/release data for this compound itself wasn't found, studies on naproxen loaded onto functionalized silica provide an example of data that could be presented:

Conceptual Data: Naproxen Release from Functionalized Mesoporous Silica (SBA-15)

| SBA-15 Modification | Percentage of Naproxen Released (at a specific time point, e.g., 72 hours) |

| Unmodified SBA-15 | ~90.7% researchgate.net |

| Aminopropyl-modified SBA-15 | ~80.9% researchgate.net |

Note: This table uses data from a study on naproxen release from silica functionalized with aminopropyl groups, not this compound directly functionalizing the silica. It serves as an example of the type of quantitative data found in the context of surface functionalization for drug delivery.

Chemical Stability and Degradation Pathways of Naproxen Isocyanate

Intrinsic Chemical Reactivity and Stability Considerations under Various Conditions

Isocyanates are characterized by a highly reactive functional group (-N=C=O). This inherent reactivity makes them susceptible to reactions with various nucleophiles, such as water, alcohols, amines, and carboxylic acids. The presence of the isocyanate group dictates the compound's stability profile.

The stability of Naproxen (B1676952) isocyanate, therefore, is intrinsically linked to the reactivity of the isocyanate moiety. Isocyanates are known to react readily with moisture in the air, leading to the formation of unstable carbamic acids, which subsequently decompose to form amines and carbon dioxide. This reaction with water is a primary degradation pathway for isocyanates.

In synthetic procedures involving NSAID isocyanates, such as the formation of N-hydroxyurea derivatives via Curtius rearrangement, the isocyanate is typically generated as an intermediate wikipedia.org. The context of its generation and subsequent reaction in situ suggests a transient existence, where its immediate reactivity with another reagent is desired, rather than prolonged storage or exposure to various environmental conditions.

Chemical stress during activation steps in processes involving related NSAID isocyanates has been noted to potentially lead to degradation products. This implies that the conditions under which Naproxen isocyanate is formed or used can significantly impact its stability. Factors such as temperature, presence of moisture, and the nature of the solvent and other reagents in the reaction mixture would influence its reactivity and potential for degradation.

While the stability of isocyanate-functionalized materials like mesoporous silica (B1680970) (SBA-15-NCO) in physiological environments is mentioned as being chemically stable, this refers to the stability of the functionalized material rather than the intrinsic stability of free this compound.

Specific data on the stability of this compound under varying conditions such as different temperatures, humidity levels, or in the presence of light or oxygen are not available in the provided search results. However, based on general isocyanate chemistry, it can be inferred that this compound would be sensitive to moisture and would likely require anhydrous conditions for handling and storage to maintain its integrity.

Identification and Characterization of Degradation Products and Impurities

The primary degradation pathway for isocyanates in the presence of water involves the formation of a carbamic acid, which quickly decarboxylates to yield an amine and carbon dioxide. Thus, a likely degradation product of this compound in the presence of moisture would be Naproxen amine (specifically, 1-(6-methoxynaphthalen-2-yl)ethylamine, derived from the loss of the isocyanate group and addition of a hydrogen).

In the context of using NSAID isocyanates for the formation of diastereomers to determine enantiomeric purity, chemical stress during the activation process was reported to potentially lead to degradation products. This suggests that side reactions or decomposition can occur during the synthetic steps involving the isocyanate intermediate. The nature of these degradation products beyond general decomposition to the amine is not specified in the provided information.

Furthermore, the possibility of racemization of the stereogenic carbon adjacent to the carbonyl function under chemical stress during activation, as mentioned in the context of NSAID derivatives, could also be relevant if the synthesis route of this compound involves such activation steps on the naproxen core. This would introduce the (R)-enantiomer of this compound or its degradation products as potential impurities if starting from enantiomerically pure (S)-Naproxen.

Impurities in pharmaceutical compounds can arise from various sources, including synthesis by-products, degradation products, and residues from manufacturing processes. For this compound, impurities could include unreacted starting materials, reagents used in its synthesis (such as those from a Curtius rearrangement wikipedia.org), and the degradation products discussed above. Specific analytical methods for identifying and characterizing degradation products and impurities of this compound are not detailed in the search results.

Kinetic Studies of Isocyanate Decomposition and Reactivity

Kinetic studies on isocyanate reactions generally focus on their reactions with nucleophiles, such as alcohols in the formation of polyurethanes. These studies investigate factors like temperature, catalysts, and the structure of the isocyanate and nucleophile on the reaction rate. For instance, aromatic isocyanates can show faster reactions due to lower activation energy compared to aliphatic ones.

The reactivity of isocyanates with various functional groups is well-established in organic chemistry. The rate of reaction is influenced by both the electronic and steric properties of the isocyanate and the reacting nucleophile, as well as the reaction conditions (solvent, temperature, presence of catalysts).

However, specific kinetic studies detailing the decomposition rate of this compound under various conditions or its reaction kinetics with specific degrading agents (like water) are not present in the provided search results. General kinetic principles applicable to isocyanates would apply, but without specific experimental data, a detailed analysis of this compound's decomposition kinetics cannot be provided. The autocatalytic behavior observed in some isocyanate polymerization reactions highlights the complexity that can be involved in their reaction kinetics.

Strategies for Enhancing Chemical Stability in Synthetic Procedures and Storage

Given the sensitivity of isocyanates to moisture, the primary strategy for enhancing the chemical stability of this compound in synthetic procedures and storage involves the exclusion of water and other protic solvents.

In synthetic procedures where this compound is an intermediate, it is typically generated and reacted in situ or handled under anhydrous conditions to minimize degradation wikipedia.org. Using dry solvents and reagents, and performing reactions under an inert atmosphere (such as nitrogen or argon), are standard practices to prevent reaction with atmospheric moisture.

For storage, if this compound were to be isolated and stored, it would require storage in tightly sealed containers protected from moisture and potentially light and heat, depending on its specific sensitivity. Storing under an inert atmosphere at a cool temperature would be recommended to maintain its purity and extend its shelf life. The general stability guidelines for sensitive chemical compounds would apply.

The mention of the stability of isocyanate-functionalized materials suggests that incorporating the isocyanate group into a more stable matrix can enhance its apparent stability in certain environments. However, this is different from stabilizing the free this compound molecule.

Q & A

Q. What steps ensure reproducibility in this compound synthesis and analysis?

- Methodological Answer : Adopt protocols from peer-reviewed studies (e.g., factorial design in ), document all variables (solvent purity, equipment calibration), and share raw data via repositories like Zenodo. Inter-laboratory validation and blind testing reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.